![molecular formula C7H13N B13353686 ((1S,2R)-[1,1'-Bi(cyclopropan)]-2-yl)methanamine](/img/structure/B13353686.png)
((1S,2R)-[1,1'-Bi(cyclopropan)]-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((1S,2R)-[1,1’-Bi(cyclopropan)]-2-yl)methanamine: is a unique organic compound characterized by its bicyclic structure, which includes two cyclopropane rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((1S,2R)-[1,1’-Bi(cyclopropan)]-2-yl)methanamine typically involves the use of photochemical reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction requires specific equipment and glassware, making it technically challenging and difficult to scale up.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the complexity and specificity of the synthesis process. advancements in photochemistry and the development of more efficient synthetic routes could potentially lead to scalable production methods in the future.
Analyse Des Réactions Chimiques
Types of Reactions: ((1S,2R)-[1,1’-Bi(cyclopropan)]-2-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, cyanide ions)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, ((1S,2R)-[1,1’-Bi(cyclopropan)]-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis.
Biology: In biology, this compound may be used in the study of enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, providing insights into biochemical processes.
Medicine: In medicine, ((1S,2R)-[1,1’-Bi(cyclopropan)]-2-yl)methanamine has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects.
Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mécanisme D'action
The mechanism of action of ((1S,2R)-[1,1’-Bi(cyclopropan)]-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but its unique structure suggests potential for significant biological activity .
Comparaison Avec Des Composés Similaires
Cyclopropane: A simple cycloalkane with a three-membered ring.
Cyclobutane: A cycloalkane with a four-membered ring.
Cyclopentane: A cycloalkane with a five-membered ring.
Cyclohexane: A cycloalkane with a six-membered ring.
Uniqueness: ((1S,2R)-[1,1’-Bi(cyclopropan)]-2-yl)methanamine is unique due to its bicyclic structure, which includes two cyclopropane rings This structure imparts unique chemical and physical properties, making it distinct from other cycloalkanes
Propriétés
Formule moléculaire |
C7H13N |
|---|---|
Poids moléculaire |
111.18 g/mol |
Nom IUPAC |
[(1R,2S)-2-cyclopropylcyclopropyl]methanamine |
InChI |
InChI=1S/C7H13N/c8-4-6-3-7(6)5-1-2-5/h5-7H,1-4,8H2/t6-,7-/m0/s1 |
Clé InChI |
BYYWMKYHSJUWJR-BQBZGAKWSA-N |
SMILES isomérique |
C1CC1[C@@H]2C[C@H]2CN |
SMILES canonique |
C1CC1C2CC2CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


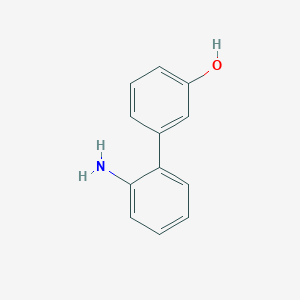
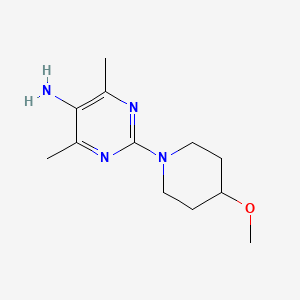
![(Z)-N-((4-Fluorophenyl)(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)methylene)-2-methylpropane-2-sulfinamide](/img/structure/B13353624.png)
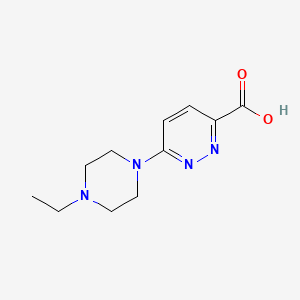
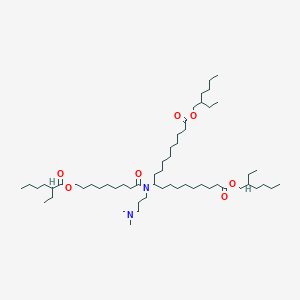
![2-Bromo-4-chlorodibenzo[b,d]thiophene](/img/structure/B13353642.png)
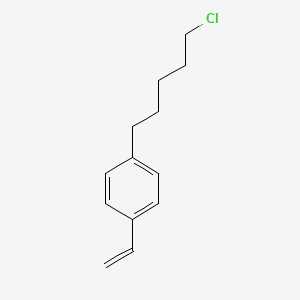

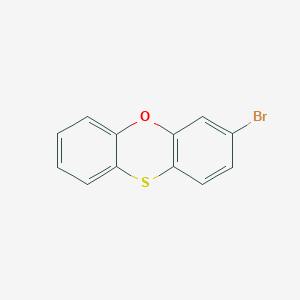
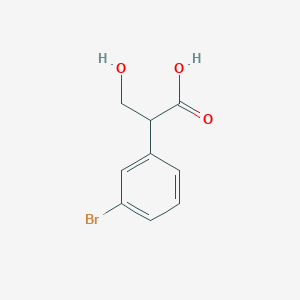
![3-[(Methylsulfanyl)methyl]-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353675.png)
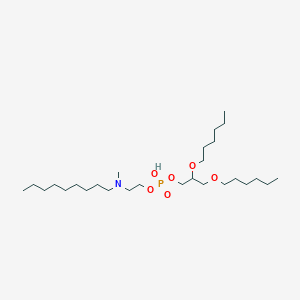
![Benzenesulfonylfluoride, 4-[[4-[(2-chloro-4-nitrophenoxy)methyl]benzoyl]amino]-](/img/structure/B13353689.png)

